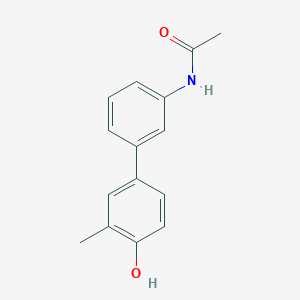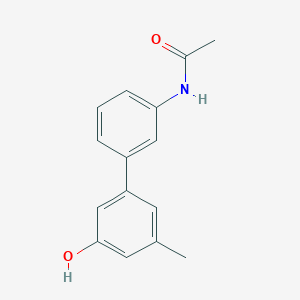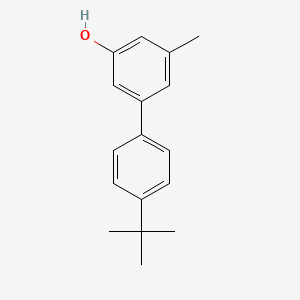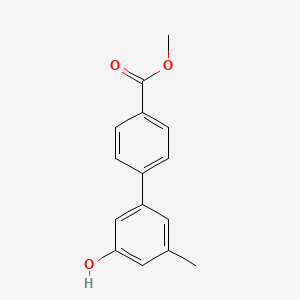
5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% (5-E2MP-2MP) is a phenol derivative that has a wide range of applications in scientific research. It is a colorless to pale yellow crystalline solid that is insoluble in water but soluble in alcohol and other organic solvents. 5-E2MP-2MP has been studied extensively for its potential use in various applications such as synthesis, biochemical and physiological effects, and lab experiments.
Scientific Research Applications
5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds such as 2-methoxy-4-methylphenol, 2-methoxy-4-ethylphenol, and 2-methoxy-4-propylphenol. It has also been used as a reagent in the synthesis of 2-methyl-4-ethoxy-3-phenylbutan-2-ol. In addition, 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% has been used as a starting material in the synthesis of various other compounds such as 4-methoxy-2-methylphenol, 4-methoxy-2-ethylphenol, and 4-methoxy-2-propylphenol.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% is not well understood. However, it is believed that 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% acts as an electron donor in the reaction with sodium hydroxide. This reaction results in the formation of a phenoxide ion, which is then protonated to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% have not been studied extensively. However, it is believed that 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% may act as an antioxidant, which could potentially have beneficial effects on the body. It is also believed that 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% may have anti-inflammatory and anti-microbial properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% in lab experiments is its high purity. 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% is available in a 95% pure form, which makes it suitable for use in a variety of experiments. However, one limitation of using 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% in lab experiments is its insolubility in water. This makes it difficult to use in aqueous solutions.
Future Directions
Given the potential applications of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95%, there are many potential future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95%. In addition, further research could be conducted to explore the potential applications of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% in biological systems, such as its potential use as an antioxidant or anti-inflammatory agent. Finally, further research could also be conducted to explore the potential applications of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% in the synthesis of other compounds.
Synthesis Methods
The synthesis of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95% involves a multi-step process that begins with the reaction of 4-ethoxy-2-methylphenol and 2-methylphenol. The two compounds are reacted in a mixture of ethyl acetate and acetic acid to form the intermediate product, 4-ethoxy-2-methylphenyl-2-methylphenol. This intermediate product is then reacted with an excess of sodium hydroxide to form 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol, 95%. The reaction is carried out at room temperature and yields a 95% pure product.
properties
IUPAC Name |
5-(4-ethoxy-2-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-4-18-14-7-8-15(12(3)9-14)13-6-5-11(2)16(17)10-13/h5-10,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNYZSAFQMKIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683900 |
Source


|
| Record name | 4'-Ethoxy-2',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-56-1 |
Source


|
| Record name | 4'-Ethoxy-2',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[Benzo(b)thiophen-2-yl]-3-methylphenol, 95%](/img/structure/B6371765.png)



![2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371790.png)
![3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371797.png)



